Cas no 16861-22-6 (2,3-Dichloro-4-hydroxybenzaldehyde)

2,3-Dichloro-4-hydroxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2,3-Dichloro-4-hydroxybenzaldehyde
- 2,3-Dichlor-4-hydroxybenzaldehyd
- 2,3-Dichloro-4-formylphenol
- 2,3-dichloro-4hydroxybenzaldehyde
- 4-hydroxy-2,3-dichlorobenzaldehyde
- dichloro-2,3 hydroxy-4 benzaldehyde
- Benzaldehyde,2,3-dichloro-4-hydroxy-
- 2,3-Dichloro-4-hydroxybenzaldehyde97%
- 2,3-Dichloro-4-hydroxybenzaldehyde 97%
- PS-5683
- EN300-1242083
- 2,3-bis(chloranyl)-4-oxidanyl-benzaldehyde
- CS-0199976
- Benzaldehyde, 2,3-dichloro-4-hydroxy-
- SCHEMBL219677
- AKOS006220921
- 16861-22-6
- MFCD07775189
- FT-0600727
- DTXSID50336008
- AR2768
- A810991
- 2,3-Dichloro-4-hydroxy-benzaldehyde
- Benzaldehyde, 2,3-dichloro-4-hydroxy
-
- MDL: MFCD07775189
- インチ: InChI=1S/C7H4Cl2O2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-3,11H
- InChIKey: GEORDJYJYUGGSO-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C(=C1C=O)Cl)Cl)O
計算された属性
- せいみつぶんしりょう: 189.95900
- どういたいしつりょう: 189.9588348g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- PSA: 37.30000
- LogP: 2.51150
2,3-Dichloro-4-hydroxybenzaldehyde セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319
- 警告文: P305+P351+P338
-
危険物標識:
- ちょぞうじょうけん:2-8 °C
2,3-Dichloro-4-hydroxybenzaldehyde 税関データ
- 税関コード:2913000090
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
2,3-Dichloro-4-hydroxybenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | PS-5683-10MG |
2,3-Dichloro-4-hydroxybenzaldehyde |
16861-22-6 | >97% | 10mg |
£63.00 | 2025-02-09 | |
AstaTech | AR2768-0.25/G |
2,3-DICHLORO-4-HYDROXYBENZALDEHYDE |
16861-22-6 | 95% | 0.25g |
$160 | 2023-09-16 | |
Apollo Scientific | OR6167-1g |
2,3-Dichloro-4-hydroxybenzaldehyde |
16861-22-6 | 97% | 1g |
£148.00 | 2023-04-21 | |
abcr | AB247110-5 g |
2,3-Dichloro-4-hydroxybenzaldehyde, 97%; . |
16861-22-6 | 97% | 5g |
€1429.50 | 2023-04-27 | |
eNovation Chemicals LLC | D519366-2.5g |
2,3-Dichloro-4-hydroxybenzaldehyde |
16861-22-6 | 97% | 2.5g |
$1910 | 2024-05-24 | |
Key Organics Ltd | PS-5683-1MG |
2,3-Dichloro-4-hydroxybenzaldehyde |
16861-22-6 | >97% | 1mg |
£37.00 | 2025-02-09 | |
Fluorochem | 065156-10g |
2,3-Dichloro-4-hydroxybenzaldehyde |
16861-22-6 | 97% | 10g |
£938.00 | 2022-03-01 | |
Key Organics Ltd | PS-5683-20MG |
2,3-Dichloro-4-hydroxybenzaldehyde |
16861-22-6 | >97% | 20mg |
£76.00 | 2023-04-18 | |
Key Organics Ltd | PS-5683-5MG |
2,3-Dichloro-4-hydroxybenzaldehyde |
16861-22-6 | >97% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | PS-5683-1G |
2,3-Dichloro-4-hydroxybenzaldehyde |
16861-22-6 | >97% | 1g |
£264.00 | 2025-02-09 |
2,3-Dichloro-4-hydroxybenzaldehyde 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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S. Ahmed Chem. Commun., 2009, 6421-6423
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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10. Bacteriological
2,3-Dichloro-4-hydroxybenzaldehydeに関する追加情報
2,3-Dichloro-4-hydroxybenzaldehyde: A Comprehensive Overview
The compound 2,3-Dichloro-4-hydroxybenzaldehyde, identified by the CAS number 16861-22-6, is a significant aromatic aldehyde with a unique structure that combines chlorine atoms and a hydroxyl group. This compound has garnered attention in various scientific domains due to its versatile properties and potential applications. In this article, we will delve into its structural characteristics, chemical properties, synthesis methods, and recent advancements in its utilization across different fields.
2,3-Dichloro-4-hydroxybenzaldehyde is an aromatic aldehyde with a benzene ring substituted by two chlorine atoms at positions 2 and 3 and a hydroxyl group at position 4. This substitution pattern imparts unique electronic and steric properties to the molecule. The presence of chlorine atoms introduces electron-withdrawing effects, which can influence the reactivity of the aldehyde group. The hydroxyl group at position 4 adds hydrophilic properties, making the compound potentially useful in various chemical reactions and applications.
Recent studies have highlighted the importance of 2,3-Dichloro-4-hydroxybenzaldehyde in the field of organic synthesis. Its ability to undergo various condensation reactions, such as the Perkin reaction and Cannizzaro reaction, has made it a valuable precursor for synthesizing more complex aromatic compounds. Researchers have also explored its role in the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals.
In terms of chemical properties, 2,3-Dichloro-4-hydroxybenzaldehyde exhibits moderate solubility in common organic solvents due to the balance between its hydrophilic hydroxyl group and hydrophobic aromatic ring. Its melting point is around 150°C, making it suitable for use in thermal reactions without decomposition. The compound is also relatively stable under normal storage conditions but may degrade under strong acidic or basic conditions.
The synthesis of 2,3-Dichloro-4-hydroxybenzaldehyde typically involves multi-step processes starting from chlorobenzene derivatives. One common method involves the chlorination of 4-hydroxybenzaldehyde followed by further substitution reactions to introduce the second chlorine atom. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, reducing production costs and minimizing environmental impact.
2,3-Dichloro-4-hydroxybenzaldehyde has found applications in several industries. In pharmaceuticals, it serves as an intermediate for synthesizing bioactive compounds with potential anti-inflammatory and antioxidant properties. In materials science, it has been used as a building block for developing advanced polymers with tailored electronic properties. Additionally, its role in agrochemicals has been explored for developing pesticides with enhanced efficacy against various pests.
In recent years, researchers have focused on understanding the environmental fate and toxicity of 2,3-Dichloro-4-hydroxybenzaldehyde. Studies indicate that it undergoes biodegradation under aerobic conditions but may persist in certain environmental compartments if not properly managed. Efforts are underway to develop eco-friendly synthesis methods and waste management strategies to mitigate its environmental impact.
The versatility of 2,3-Dichloro-4-hydroxybenzaldehyde continues to drive innovation across multiple disciplines. Its unique combination of functional groups makes it a valuable compound for both academic research and industrial applications. As new research emerges, we can expect further discoveries that will expand our understanding of this compound's potential.
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